molecular formula C11H17N3 B14184313 n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine CAS No. 922337-48-2

n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine

Cat. No.: B14184313
CAS No.: 922337-48-2
M. Wt: 191.27 g/mol
InChI Key: NXIZIYLMLHHSQR-UHFFFAOYSA-N
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Description

n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with a methylamino group and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives with cyclopropylmethyl halides, followed by the introduction of the methylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rates and yields. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with receptor proteins, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-2-amine
  • n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-4-amine
  • n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-ol

Uniqueness

n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

922337-48-2

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

N-methyl-N-[[1-(methylamino)cyclopropyl]methyl]pyridin-3-amine

InChI

InChI=1S/C11H17N3/c1-12-11(5-6-11)9-14(2)10-4-3-7-13-8-10/h3-4,7-8,12H,5-6,9H2,1-2H3

InChI Key

NXIZIYLMLHHSQR-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)CN(C)C2=CN=CC=C2

Origin of Product

United States

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